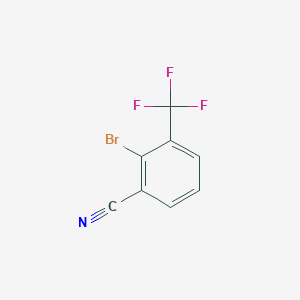

2-Bromo-3-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCKPTRLDWJPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648641 | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-07-3 | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-(trifluoromethyl)benzonitrile, a key chemical intermediate with significant applications in medicinal chemistry, agrochemical synthesis, and materials science. This document details its chemical and physical properties, provides hypothetical yet plausible experimental protocols for its synthesis and modification, and outlines its role in the development of targeted enzyme inhibitors and fluorescent probes.

Core Properties and Safety Information

This compound is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its trifluoromethyl group and bromine atom offer unique electronic properties and reactive sites for further chemical modifications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 914637-07-3 | [1][2] |

| Molecular Formula | C₈H₃BrF₃N | [1][2] |

| Molecular Weight | 250.02 g/mol | [2] |

| Appearance | White to pale lemon crystalline solid | [1][3] |

| Melting Point | Approximately 80-85 °C | [1] |

| Boiling Point | 254.9 ± 40.0 °C (Predicted) | [3] |

| Density | 1.71 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in non-polar and slightly polar organic solvents like hexanes and ethyl acetate. | [1] |

| Storage | Store at 2-8 °C in a tightly sealed container, protected from light. | [1] |

Table 2: Safety and Hazard Information

| Hazard Statement | Precautionary Statement | Pictogram | Source(s) |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07 | [4] |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] | |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |

| May cause severe skin burns and eye damage. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [1][4] |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound and a subsequent Suzuki coupling reaction, a common and powerful method for its derivatization. These protocols are based on established chemical transformations of analogous compounds.

Protocol 1: Synthesis of this compound

This protocol describes a plausible multi-step synthesis starting from 2-Bromo-3-(trifluoromethyl)benzoic acid, proceeding through an amide intermediate.

Step 1: Synthesis of 2-Bromo-3-(trifluoromethyl)benzoyl chloride

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Bromo-3-(trifluoromethyl)benzoic acid (1 equivalent), dichloromethane (DCM, 5 mL), and thionyl chloride (2 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture in an oil bath at 60 °C for 3.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the excess DCM and thionyl chloride under reduced pressure to obtain the crude 2-Bromo-3-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-3-(trifluoromethyl)benzamide

-

In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 25% aqueous ammonia and DCM.

-

Cool the mixture to -13 °C in an ice-salt bath.

-

Slowly add a solution of the crude 2-Bromo-3-(trifluoromethyl)benzoyl chloride in DCM from the previous step, maintaining the temperature below 10 °C.

-

Remove the ice-salt bath and stir the reaction mixture at room temperature for 1.5 hours.

-

Monitor the reaction by TLC.

-

After completion, evaporate the excess ammonia under reduced pressure.

-

Adjust the pH to 4 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

Collect the solid by suction filtration and dry to yield 2-Bromo-3-(trifluoromethyl)benzamide.

Step 3: Synthesis of this compound

-

In a 50 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add DMF and cool to -15 °C in an ice-salt bath.

-

Slowly add thionyl chloride dropwise.

-

Add dichloroethane to the mixture.

-

Maintaining the temperature below -13 °C, add the 2-Bromo-3-(trifluoromethyl)benzamide from the previous step in portions.

-

Slowly warm the reaction mixture to 85 °C and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, distill off the dichloroethane and remove any residual thionyl chloride under reduced pressure.

-

Add saturated brine and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: Palladium-Catalyzed Suzuki Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds.

-

To an oven-dried Schlenk flask, add this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the application of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for a Suzuki coupling reaction.

Caption: Development of a fluorescent probe from the core scaffold.

Applications in Drug Discovery and Research

This compound is a valuable starting material for the synthesis of a wide range of biologically active molecules.

Enzyme Inhibitors

The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability and binding affinity of drug candidates. The benzonitrile moiety can participate in hydrogen bonding and other interactions within an enzyme's active site. The bromine atom provides a convenient handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of a large chemical space to optimize inhibitory activity and selectivity. This makes the this compound scaffold a promising starting point for the development of novel enzyme inhibitors for various therapeutic targets.

Fluorescent Probes

The structural features of this compound also make it a suitable core for the design of fluorescent probes. The nitrile group can be chemically modified to attach fluorophores, while the rest of the molecule can be functionalized to include a recognition element for a specific analyte or biological process. Such probes are instrumental in cellular imaging and high-throughput screening assays, enabling the visualization and quantification of biological events in real-time.[1]

Agrochemicals

This compound serves as a key intermediate in the synthesis of pyrazole-based herbicides. The bromo and trifluoromethyl groups contribute to the binding affinity of the final product to plant enzymes, highlighting its importance in the agrochemical industry.[1]

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Recent progress in developing fluorescent probes for imaging cell metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in various fields of chemical synthesis. The information is presented to support research, development, and drug discovery activities.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound. This data is essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃BrF₃N | [1][2][3][4] |

| Molecular Weight | 250.02 g/mol | [1][2][3][4] |

| Boiling Point | 254.9 ± 40.0 °C (Predicted) | [1] |

| Density | 1.71 ± 0.1 g/cm³ (Predicted) | [1] |

| Melting Point | Approximately 80-85 °C |

Qualitative Physicochemical Properties

This table outlines the qualitative characteristics of this compound, which are important for handling, storage, and application.

| Property | Description | Source(s) |

| Appearance | White to pale lemon crystalline solid/powder | [1] |

| Solubility | Soluble in non-polar and slightly polar organic solvents like hexanes and ethyl acetate. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep container tightly closed. For optimal stability, store at 2-8 °C with a desiccant and protected from light. | [1][5][6] |

| Purity | Commercially available with purities of 95% to ≥96%. | [3] |

Experimental Protocols & Methodologies

While specific, detailed experimental protocols for the determination of every property of this compound are not publicly available, this section outlines the standard methodologies that are typically employed for such characterizations.

Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the characterization of a chemical compound like this compound.

Melting Point Determination

The melting point of a crystalline solid like this compound is a crucial indicator of its purity. A common method for its determination is the capillary melting point technique .

-

Protocol Outline:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. For pure substances, this range is typically narrow.

-

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. As this compound is a solid at room temperature, its boiling point is determined at reduced pressure or is predicted computationally.[1] A standard laboratory method for determining the boiling point is distillation .

-

Protocol Outline:

-

The compound is placed in a distillation flask with a few boiling chips.

-

The flask is heated, and the vapor travels into a condenser where it cools and turns back into a liquid.

-

A thermometer placed in the vapor path measures the temperature at which the vapor and liquid are in equilibrium; this is the boiling point.

-

Density Measurement

The density of a compound can be determined using several methods. Pycnometry is a precise technique for measuring the density of a solid.

-

Protocol Outline:

-

A pycnometer (a flask with a specific, known volume) is weighed empty.

-

It is then filled with a liquid of known density in which the compound is insoluble, and weighed again.

-

The liquid is removed, and a known mass of the compound is placed in the pycnometer.

-

The liquid is added to fill the remaining volume, and the pycnometer is weighed a final time.

-

The density of the compound is calculated based on the mass of the compound and the volume of liquid it displaces.

-

Spectroscopic Analysis

Spectroscopic techniques are vital for confirming the structure and identifying the functional groups within a molecule.

-

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. For this compound, characteristic IR absorption peaks would be expected for the nitrile group (~2220 cm⁻¹) and the C-Br/C-F bonds (~600-500 cm⁻¹ and ~1300-1100 cm⁻¹, respectively).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule, confirming the substitution pattern on the benzene ring.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, providing confirmation of the molecular formula.

Applications in Synthesis

This compound is primarily utilized as a building block in organic synthesis. Its functional groups—the bromo, trifluoromethyl, and nitrile moieties—offer multiple reaction sites for creating more complex molecules. It is a key intermediate in the synthesis of agrochemicals, particularly pyrazole-based herbicides. The trifluoromethyl group can enhance the biological activity and metabolic stability of the final products. In materials science, it can be used as a monomer in the preparation of polymers with enhanced thermal stability and flame retardancy.

The following diagram illustrates the logical relationship of this compound as a synthetic intermediate.

References

An In-depth Technical Guide to 2-Bromo-3-(trifluoromethyl)benzonitrile

This guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for 2-Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in the development of agrochemicals and functionalized materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a substituted aromatic compound featuring a nitrile, a bromine atom, and a trifluoromethyl group attached to a benzene ring. The presence of these functional groups makes it a valuable building block in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₃BrF₃N |

| Molecular Weight | 250.02 g/mol |

| CAS Number | 914637-07-3 |

| Appearance | White crystalline powder |

| Melting Point | 80-85 °C |

| Boiling Point (Predicted) | 254.9 ± 40.0 °C |

| Density (Predicted) | 1.71 ± 0.1 g/cm³ |

| Solubility | Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate) |

Spectral Information

Infrared (IR) spectroscopy of this compound shows characteristic absorption peaks for the nitrile group (~2220 cm⁻¹) and the C-Br/C-F groups (~600-500 cm⁻¹ and ~1300-1100 cm⁻¹, respectively)[1].

Experimental Protocols: Synthesis

The primary route for the synthesis of this compound is via a Sandmeyer reaction, a versatile method for the transformation of an aryl amine into an aryl halide.[2][3] This reaction proceeds through the formation of a diazonium salt intermediate from the corresponding amine, 2-Amino-3-(trifluoromethyl)benzonitrile.

Representative Synthesis of this compound via Sandmeyer Reaction

Step 1: Diazotization of 2-Amino-3-(trifluoromethyl)benzonitrile

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-3-(trifluoromethyl)benzonitrile in an aqueous solution of hydrobromic acid (HBr).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture is maintained below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure the reaction goes to completion.

-

Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with a dilute sodium hydroxide solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthetic Pathway: Sandmeyer Reaction

The logical workflow for the synthesis of this compound from its amino precursor is depicted below.

Caption: Synthetic pathway for this compound.

References

- 1. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental procedures for determining the solubility and stability of 2-Bromo-3-(trifluoromethyl)benzonitrile. This document is intended to be a valuable resource for researchers and professionals involved in the handling, formulation, and development of this compound.

Physicochemical Properties

This compound is a halogenated aromatic nitrile. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 914637-07-3 | [1] |

| Molecular Formula | C₈H₃BrF₃N | [1] |

| Molecular Weight | 250.02 g/mol | [1][2] |

| Appearance | White to pale lemon crystalline solid | [3] |

| Melting Point | 80-85 °C | |

| Boiling Point (Predicted) | 254.9 ± 40.0 °C | [2][3] |

| Density (Predicted) | 1.71 ± 0.1 g/cm³ | [2][3] |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in published literature. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be inferred. The compound is described as being soluble in non-polar and slightly polar organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility |

| Non-polar | Hexanes, Toluene | Soluble |

| Slightly Polar | Ethyl Acetate, Dichloromethane | Soluble |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Polar Protic | Methanol, Ethanol | Likely Soluble |

| Aqueous | Water | Poorly Soluble |

Note: The expected solubility is based on general chemical principles and qualitative statements. For precise applications, experimental determination is crucial.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Available data indicates that the compound has limited thermal stability and requires specific storage conditions.

| Stability Parameter | Observations and Recommendations |

| Thermal Stability | Thermogravimetric analysis shows decomposition above 180 °C under a nitrogen atmosphere. |

| Storage Conditions | For optimal stability, store at 2-8 °C in a tightly sealed container with a desiccant, protected from light. Some suppliers suggest storage at room temperature in a dry, sealed environment.[3] |

| Photostability | Specific photostability studies are not readily available. However, as a general precaution, the compound should be protected from light. |

| Hydrolytic Stability | No specific data is available. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This protocol outlines the equilibrium solubility measurement using the widely accepted shake-flask method.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetonitrile, dichloromethane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile) for creating a calibration curve.

-

Equilibration: Add an excess amount of the compound to a known volume of the test solvent in a flask.

-

Shaking: Place the flasks in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After shaking, allow the flasks to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the range of the analytical calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Stability Assessment Protocol

This protocol describes a comprehensive approach to evaluating the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber with a calibrated light source (ICH Q1B compliant)

-

pH meter

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Appropriate solvents and buffers

Procedure:

1. Solid-State Stability:

-

Store accurately weighed samples of the solid compound under various conditions (e.g., 40°C/75% RH, 25°C/60% RH, and a refrigerated condition like 5°C).

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months).

-

Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

2. Solution-State Stability:

-

Prepare solutions of the compound in relevant solvents (e.g., acetonitrile, methanol) at a known concentration.

-

Store the solutions at different temperatures (e.g., room temperature, 40°C, 5°C).

-

Analyze the solutions at various time intervals to monitor for any decrease in the parent compound concentration and the formation of degradants.

3. Photostability:

-

Expose solid samples and solutions of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Include dark controls to differentiate between light-induced and thermal degradation.

-

Analyze the exposed samples and dark controls for degradation.

4. Forced Degradation (Stress Testing):

-

Acidic Hydrolysis: Reflux a solution of the compound in an acidic medium (e.g., 0.1 N HCl) and analyze samples over time.

-

Basic Hydrolysis: Reflux a solution of the compound in a basic medium (e.g., 0.1 N NaOH) and analyze samples over time.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature and analyze samples over time.

-

Thermal Degradation: Heat solid samples or solutions at a high temperature (e.g., 80°C) and analyze for degradation.

Analysis:

-

For all stability studies, use a validated stability-indicating HPLC method that can separate the parent compound from all potential degradation products.

-

A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

Conclusion

While comprehensive quantitative data on the solubility and stability of this compound is not widely published, this guide provides a summary of the known properties and detailed protocols for their experimental determination. The compound is a crystalline solid with good solubility in non-polar and slightly polar organic solvents and limited thermal stability, necessitating refrigerated and light-protected storage. The provided experimental workflows offer a robust framework for researchers to generate the specific data required for their applications in drug development and other scientific research. Adherence to these systematic protocols will ensure the generation of reliable and accurate data, facilitating informed decisions regarding the handling, formulation, and storage of this compound.

References

2-Bromo-3-(trifluoromethyl)benzonitrile safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for 2-Bromo-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the safety data for this compound (CAS No. 914637-07-3), a key intermediate in the synthesis of agrochemicals and a component in the development of fluorescent probes and advanced materials. This guide consolidates critical information from its Safety Data Sheet (SDS), including physical and chemical properties, hazard identification, handling protocols, and emergency procedures, to ensure its safe use in a laboratory and research setting.

Chemical and Physical Properties

This compound is a bromo-trifluoromethyl-substituted benzonitrile. It typically appears as a white to pale lemon crystalline powder or solid.[1] For optimal stability, it should be stored in a cool, dry, well-ventilated area in tightly sealed containers, protected from light.[2]

| Property | Value | Source |

| CAS Number | 914637-07-3 | [2][3] |

| Molecular Formula | C₈H₃BrF₃N | [3] |

| Molecular Weight | 250.02 g/mol | [3] |

| Appearance | White crystalline powder | |

| Melting Point | 80-85 °C | |

| Boiling Point | 254.9 ± 40.0 °C (Predicted) | [1] |

| Density | 1.71 ± 0.1 g/cm³ (Predicted) | [1] |

| Purity | ≥95% | [4] |

| Storage | Room temperature or 2-8 °C, sealed in dry conditions | [1][3] |

| Solubility | Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate) | |

| Decomposition | Thermogravimetric analysis indicates decomposition above 180°C under nitrogen |

Hazard Identification and GHS Classification

The compound is classified as hazardous, with warnings for skin, eye, and respiratory irritation.[2]

| GHS Classification | Details | Source |

| Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | Prevention: P261, P264, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362Storage: P403+P233, P405Disposal: P501 | [2] |

Experimental Protocols

The Safety Data Sheets reviewed for this compound do not cite specific experimental studies or provide detailed methodologies for the toxicological and physical property data presented. The information is based on standardized GHS classification criteria.

Visualized Safety Protocols and Workflows

Hazard Response and Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the logical workflow from hazard identification to the necessary engineering controls and personal protective measures.

Caption: Logical flow from GHS hazards to required safety measures.

First-Aid Workflow for Accidental Exposure

This diagram outlines the immediate first-aid steps to be taken in case of accidental exposure to the chemical.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 2-Bromo-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safe handling and storage of 2-Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of agrochemicals and a compound with applications in bioimaging and materials science.[1] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of the compound.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. This white crystalline powder is soluble in non-polar and slightly polar organic solvents.[1]

| Property | Value | Source |

| CAS Number | 914637-07-3 | ChemShuttle[1], AK Scientific, Inc.[2] |

| Molecular Formula | C₈H₃BrF₃N | ChemShuttle[1], PubChem[3] |

| Molecular Weight | 250.017 g/mol | ChemShuttle[1] |

| Appearance | White crystalline powder | ChemShuttle[1] |

| Melting Point | 80-85 °C | ChemShuttle[1] |

| Decomposition Temperature | >180 °C | ChemShuttle[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[2][4] |

Signal Word: Danger

Hazard Pictograms:

-

Skull and crossbones

-

Exclamation mark

Handling Precautions and Personal Protective Equipment (PPE)

Due to its toxicity, strict handling precautions must be observed.

Engineering Controls

-

Ensure adequate ventilation to control airborne concentrations.[2][4][6]

-

Eyewash stations and safety showers must be readily accessible near the workstation.[2][4][6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4][5]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator.[4]

General Hygiene Practices

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][4]

-

Immediately change contaminated clothing.

Storage Conditions

Proper storage is crucial to maintain the stability and integrity of this compound.

| Storage Parameter | Recommendation |

| Temperature | 2-8 °C[1] or store refrigerated.[6][7] |

| Container | Keep container tightly closed.[2][4][6][7] |

| Atmosphere | Store in a dry and well-ventilated place.[4][6][7] |

| Incompatible Substances | Strong oxidizing agents.[5][6] |

| Security | Store locked up or in an area accessible only to qualified or authorized personnel.[2] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Personal Precautions

-

Ensure adequate ventilation.

-

Evacuate personnel from the danger area.

-

Wear appropriate personal protective equipment as detailed in Section 3.2.[7]

-

Avoid breathing dust and contact with the substance.

Environmental Precautions

-

Prevent the product from entering drains.

Methods for Cleaning Up

-

For small spills, absorb with an inert material (e.g., sand, silica gel, vermiculite) and collect in a suitable, closed container for disposal.[5]

-

For larger spills, cover drains, then collect, bind, and pump off the spilled material.

-

Clean the affected area thoroughly.

-

Dispose of the collected material in accordance with local, state, and federal regulations.[2]

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[2] If breathing has stopped, provide artificial respiration. |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower. Call a physician immediately. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Obtain medical aid immediately.[2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4] |

Fire-Fighting Measures

While the compound is combustible, specific fire-fighting measures should be followed.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]

-

Specific Hazards: Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating. Hazardous combustion products include carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Experimental Protocol: General Procedure for Safe Handling in a Laboratory Setting

This protocol outlines a general workflow for handling this compound in a research environment.

Caption: Workflow for the safe handling of this compound.

Spill Response Logic

The following diagram illustrates the logical steps to be taken in the event of a chemical spill.

Caption: Logical workflow for responding to a chemical spill.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. aksci.com [aksci.com]

- 3. 2-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 12223980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. combi-blocks.com [combi-blocks.com]

The Advent and Ascendance of Substituted Trifluoromethyl Benzonitriles in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted trifluoromethyl benzonitriles represent a cornerstone scaffold in contemporary medicinal chemistry, underpinning the development of a multitude of therapeutic agents. The strategic incorporation of the trifluoromethyl (CF₃) group onto the benzonitrile framework imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics. These attributes have proven instrumental in optimizing drug-target interactions and improving pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this pivotal class of molecules. We will delve into detailed experimental protocols for the synthesis of key intermediates, present quantitative biological data for prominent drug molecules derived from this scaffold, and visualize the critical signaling pathways they modulate.

Introduction: The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a powerful strategy in drug design. Among the various fluorinated motifs, the trifluoromethyl group has gained particular prominence. The first significant report on the correlation between the trifluoromethyl group and biological activity was published by Lehmann in 1958, which spurred broader interest among medicinal chemists.[1] The C-F bond is one of the strongest in organic chemistry, contributing to the metabolic stability of molecules containing this group.[2] The trifluoromethyl group is a strong electron-withdrawing substituent with a compact steric profile, which can enhance binding affinity to biological targets through improved hydrogen bonding and electrostatic interactions.[2][3] Furthermore, the CF₃ group significantly increases lipophilicity, which can improve membrane permeability and bioavailability.[2]

Substituted trifluoromethyl benzonitriles have emerged as particularly valuable building blocks. The nitrile group is a versatile functional handle that can be converted into other functionalities or participate in crucial binding interactions with protein targets. This guide focuses on the discovery, synthesis, and application of this important class of compounds.

A Brief History of Discovery and Development

The history of substituted trifluoromethyl benzonitriles is intrinsically linked to the broader evolution of organofluorine chemistry. While the first synthesis of an organofluorine compound dates back to the 19th century, the industrial production and systematic investigation of fluorinated compounds began in earnest in the mid-20th century.[4] Early patents from the 1970s describe the synthesis of trifluoromethyl-substituted benzonitriles, initially for applications in areas like herbicides.[5]

The true impact of this scaffold in the pharmaceutical industry became evident with the development of non-steroidal anti-androgen drugs. The synthesis and discovery of Bicalutamide, which utilizes 4-amino-2-(trifluoromethyl)benzonitrile as a key intermediate, marked a significant milestone.[4] More recently, the development of second-generation anti-androgens like Enzalutamide and Apalutamide, and the novel anti-cancer agent Selinexor, which is synthesized from 3,5-bis(trifluoromethyl)benzonitrile, have solidified the importance of this chemical class in modern drug discovery.[6][7]

Key Substituted Trifluoromethyl Benzonitriles and their Therapeutic Applications

Several substituted trifluoromethyl benzonitriles serve as crucial starting materials or key intermediates in the synthesis of important therapeutic agents.

Table 1: Prominent Drugs Derived from Substituted Trifluoromethyl Benzonitrile Intermediates

| Drug | Intermediate | Therapeutic Area | Mechanism of Action |

| Bicalutamide | 4-Amino-2-(trifluoromethyl)benzonitrile | Prostate Cancer | Androgen Receptor Antagonist |

| Enzalutamide | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | Prostate Cancer | Androgen Receptor Signaling Inhibitor |

| Apalutamide | 4-Amino-2-(trifluoromethyl)benzonitrile | Prostate Cancer | Androgen Receptor Antagonist |

| Selinexor | 3,5-Bis(trifluoromethyl)benzonitrile | Multiple Myeloma, Diffuse Large B-cell Lymphoma | Inhibitor of Nuclear Export (CRM1/XPO1) |

Table 2: Quantitative Biological Data of Drugs Derived from Trifluoromethyl Benzonitrile Intermediates

| Drug | Target | Assay | IC₅₀ / Kᵢ | Reference |

| Bicalutamide | Androgen Receptor | Androgen-mediated gene transcription in VCaP cells | 160 nM (IC₅₀) | [8] |

| Bicalutamide | Androgen Receptor | Inhibition of R1881-induced VP16-AR–mediated transcription in HepG2 cells | 0.2 µM (IC₅₀) | [8] |

| Enzalutamide | Androgen Receptor | Competitive binding assay | 36 nM (IC₅₀) | N/A |

| Apalutamide | Androgen Receptor | Competitive binding assay | 17 nM (IC₅₀) | N/A |

| Selinexor | CRM1/XPO1 | Inhibition of nuclear export | ~20-50 nM (IC₅₀) | [9] |

| Selinexor | Myeloid Leukemia Cell Lines | Cytotoxicity | < 0.5 µM (IC₅₀) | [10] |

Signaling Pathways Modulated by Drugs Derived from Trifluoromethyl Benzonitriles

Androgen Receptor (AR) Signaling Pathway

Bicalutamide, Enzalutamide, and Apalutamide all target the androgen receptor signaling pathway, which is a critical driver of prostate cancer growth. Bicalutamide acts as a competitive antagonist, binding to the AR and preventing its activation by androgens like testosterone and dihydrotestosterone (DHT).[11][12] Enzalutamide has a more complex mechanism, not only blocking androgen binding but also preventing AR nuclear translocation and its association with DNA.[13]

Figure 1: Simplified schematic of the Androgen Receptor signaling pathway and points of inhibition by Bicalutamide and Enzalutamide.

CRM1/XPO1-Mediated Nuclear Export Pathway

Selinexor is a first-in-class selective inhibitor of nuclear export (SINE) that targets the protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[14][15] In many cancers, XPO1 is overexpressed, leading to the increased export of tumor suppressor proteins (TSPs) from the nucleus to the cytoplasm, where they are rendered inactive. Selinexor covalently binds to XPO1, blocking the transport of TSPs and other cargo proteins, leading to their accumulation in the nucleus and the subsequent induction of apoptosis in cancer cells.[9][16]

Figure 2: The CRM1/XPO1-mediated nuclear export pathway and its inhibition by Selinexor.

Experimental Protocols for the Synthesis of Key Intermediates

The following protocols are based on established synthetic routes and provide a general framework for the preparation of key substituted trifluoromethyl benzonitrile intermediates.

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

This intermediate is crucial for the synthesis of Bicalutamide and Apalutamide. A common route involves a three-step process starting from m-trifluoromethyl fluorobenzene.[4][17]

Figure 3: Synthetic workflow for 4-Amino-2-(trifluoromethyl)benzonitrile.

Step 1: Positional Bromination

-

To a reaction vessel containing m-trifluoromethylfluorobenzene, add glacial acetic acid and concentrated sulfuric acid.

-

Heat the mixture to reflux and add dibromohydantoin in portions.

-

Maintain the reflux for 5-7 hours.

-

After completion, cool the reaction mixture and quench with ice water to precipitate the product, 4-fluoro-2-trifluoromethyl bromobenzene.

Step 2: Cyano Replacement

-

In a separate vessel, heat a mixture of quinoline and cuprous cyanide to reflux.

-

Slowly add the 4-fluoro-2-trifluoromethyl bromobenzene from Step 1 to the refluxing mixture.

-

Continue refluxing for approximately 20-22 hours.

-

Isolate the product, 4-fluoro-2-trifluoromethylbenzonitrile, by steam distillation.[4][17]

Step 3: Ammonolysis

-

Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 in ethanol in a sealed reaction vessel.

-

Introduce liquid ammonia into the solution.

-

Heat the sealed vessel to approximately 120°C for 8-10 hours.

-

After cooling, the crude product, 4-amino-2-(trifluoromethyl)benzonitrile, is obtained and can be further purified by recrystallization from toluene.[4][17]

Synthesis of 3,5-Bis(trifluoromethyl)benzonitrile

This intermediate is the starting material for the synthesis of Selinexor. One synthetic approach involves the Sandmeyer reaction of 3,5-bis(trifluoromethyl)aniline.

Figure 4: Synthetic workflow for 3,5-Bis(trifluoromethyl)benzonitrile via the Sandmeyer reaction.

Step 1: Diazotization

-

Dissolve 3,5-bis(trifluoromethyl)aniline in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion.

-

The product, 3,5-bis(trifluoromethyl)benzonitrile, can be isolated by extraction with an organic solvent and purified by distillation or chromatography.

Conclusion and Future Perspectives

Substituted trifluoromethyl benzonitriles have firmly established their role as indispensable building blocks in modern drug discovery. Their unique physicochemical properties, conferred by the trifluoromethyl group, have enabled the development of highly effective and specific therapeutic agents targeting a range of diseases, from prostate cancer to hematological malignancies. The synthetic routes to these intermediates are well-established, allowing for their production on an industrial scale.

Future research in this area is likely to focus on the development of novel, more efficient, and greener synthetic methodologies. Furthermore, the continued exploration of the chemical space around the trifluoromethyl benzonitrile scaffold will undoubtedly lead to the discovery of new drug candidates with novel mechanisms of action and improved therapeutic profiles. As our understanding of disease biology deepens, the versatility of this privileged scaffold will continue to be leveraged by medicinal chemists to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde - Google Patents [patents.google.com]

- 6. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]

- 7. 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8 | Benchchem [benchchem.com]

- 8. apexbt.com [apexbt.com]

- 9. mdpi.com [mdpi.com]

- 10. The antiandrogen bicalutamide activates the androgen receptor (AR) with a mutation in codon 741 through the mitogen activated protein kinase (MARK) pathway in human prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 14. Selinexor, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selinexor decreases HIF-1α via inhibition of CRM1 in human osteosarcoma and hepatoma cells associated with an increased radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

In-Depth Technical Guide: Spectroscopic Data of 2-Bromo-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details the available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural confirmation of the molecule.

Core Spectroscopic Data

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₈H₃BrF₃N |

| Molecular Weight | 250.02 g/mol |

| CAS Number | 914637-07-3 |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| Nitrile (C≡N) Stretch | ~2220 |

| C-F Stretch | 1300 - 1100 |

| C-Br Stretch | 600 - 500 |

Table 1: Key IR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified ¹H and ¹³C NMR data for this compound are not widely published. However, predicted values and data from structurally similar compounds can provide valuable guidance for spectral interpretation.

¹H NMR (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.0 | m |

Table 2: Predicted ¹H NMR data for this compound.

¹³C NMR (Predicted)

| Carbon | Chemical Shift (ppm) |

| C-Br | 115 - 125 |

| C-CN | 110 - 120 |

| C-CF₃ | 120 - 130 (q) |

| CF₃ | 120 - 125 (q) |

| Aromatic C-H | 125 - 140 |

| Aromatic C (quaternary) | 130 - 150 |

Table 3: Predicted ¹³C NMR data for this compound. Note: 'q' denotes a quartet, a splitting pattern caused by the fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

| Ion | m/z (relative abundance) |

| [M]⁺ | 249 (approx. 100%) |

| [M+2]⁺ | 251 (approx. 98%) |

Table 4: Expected molecular ion peaks in the mass spectrum of this compound, showing the characteristic isotopic pattern for a compound containing one bromine atom.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a wide mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of bromine. Examine the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Data Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Analysis.

Logical Relationships in Spectroscopic Data

The following diagram illustrates the logical connections between the different types of spectroscopic data in confirming the structure of this compound.

Caption: Interrelation of Spectroscopic Data.

A Theoretical and Spectroscopic Guide to 2-Bromo-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the detailed analysis of 2-Bromo-3-(trifluoromethyl)benzonitrile. Given the absence of extensive published theoretical studies on this specific molecule, this document serves as a roadmap for conducting such research, outlining standard computational and spectroscopic protocols.

Molecular and Spectroscopic Overview

This compound is a substituted aromatic compound with the chemical formula C₈H₃BrF₃N. Its structure, featuring a benzonitrile core with bromine and trifluoromethyl substituents, suggests potential applications in medicinal chemistry and materials science. A thorough understanding of its electronic and structural properties is crucial for predicting its reactivity, stability, and potential biological activity.

Predicted Physicochemical Properties

A summary of generally available and predicted properties for this compound is presented below.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₃BrF₃N | - |

| Molecular Weight | 250.02 g/mol | - |

| Boiling Point | 254.9 ± 40.0 °C | Predicted |

| Density | 1.71 ± 0.1 g/cm³ | Predicted |

| Appearance | White crystalline powder | General Observation |

Theoretical Studies: A Methodological Approach

Theoretical studies, primarily employing Density Functional Theory (DFT), are essential for elucidating the molecular properties of this compound at the atomic level. These computational methods allow for the prediction of its geometry, vibrational modes, and electronic characteristics.

Computational Workflow

A typical workflow for the theoretical analysis of this compound is illustrated below. This process begins with the initial molecular structure, proceeds through geometry optimization and frequency calculations, and culminates in the analysis of various molecular properties.

Caption: A flowchart of the DFT-based computational analysis.

Data Presentation: Predicted Molecular Geometry

The optimized geometric parameters, including bond lengths and angles, are fundamental outputs of DFT calculations. The following table provides a template for presenting this data.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-Br | [Predicted Value] |

| C-C (aromatic) | [Predicted Range] | |

| C-CN | [Predicted Value] | |

| C≡N | [Predicted Value] | |

| C-CF₃ | [Predicted Value] | |

| C-F | [Predicted Value] | |

| Bond Angles | C-C-Br | [Predicted Value] |

| C-C-CN | [Predicted Value] | |

| C-C-CF₃ | [Predicted Value] | |

| Dihedral Angles | Br-C-C-C | [Predicted Value] |

| N-C-C-C | [Predicted Value] |

Data Presentation: Predicted Vibrational Frequencies

Theoretical frequency calculations allow for the assignment of vibrational modes observed in experimental spectra.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| C≡N stretch | [Predicted Value] | [Predicted Value] | [Predicted Value] |

| C-F stretches | [Predicted Values] | [Predicted Values] | [Predicted Values] |

| C-Br stretch | [Predicted Value] | [Predicted Value] | [Predicted Value] |

| Aromatic C-H stretches | [Predicted Values] | [Predicted Values] | [Predicted Values] |

| Aromatic ring vibrations | [Predicted Values] | [Predicted Values] | [Predicted Values] |

Data Presentation: Predicted Electronic Properties

The electronic properties provide insights into the molecule's reactivity and charge distribution.

| Parameter | Calculated Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | [Predicted Value] |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | [Predicted Value] |

| HOMO-LUMO Energy Gap (ΔE) | [Predicted Value] |

| Dipole Moment | [Predicted Value (Debye)] |

Experimental Protocols

Experimental spectroscopic analysis is crucial for validating the theoretical predictions and providing a complete characterization of this compound.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For FT-IR, a small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. For FT-Raman, the crystalline powder is placed in a sample holder.

-

Instrumentation:

-

An FT-IR spectrometer is used to record the spectrum in the range of 4000-400 cm⁻¹.

-

An FT-Raman spectrometer with a suitable laser excitation source (e.g., 1064 nm) is used to record the spectrum.

-

-

Data Acquisition: Spectra are typically collected at room temperature with a resolution of 2-4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The positions and relative intensities of the absorption bands (FT-IR) and scattered peaks (FT-Raman) are analyzed and assigned to specific molecular vibrations, often with the aid of theoretical calculations. The characteristic C≡N stretching vibration is expected in the 2220-2240 cm⁻¹ region for aromatic nitriles.

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile) of spectroscopic grade.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorption spectrum is recorded over a range of approximately 200-400 nm. The solvent is used as a reference.

-

Data Analysis: The wavelengths of maximum absorption (λ_max) are identified. These correspond to electronic transitions, which can be correlated with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.

Correlation of Theoretical and Experimental Data

A key aspect of this research is the synergy between computational and experimental results. The relationship between these two approaches is depicted in the diagram below.

Caption: The iterative process of comparing theoretical predictions with experimental data.

By comparing the calculated vibrational frequencies with the experimental FT-IR and FT-Raman spectra, a detailed and accurate assignment of the vibrational modes can be achieved. Similarly, the predicted electronic transitions from TD-DFT can be correlated with the observed absorption bands in the UV-Vis spectrum, providing a deeper understanding of the electronic structure of this compound.

Conclusion

This guide outlines a robust framework for the comprehensive theoretical and spectroscopic characterization of this compound. The integration of computational chemistry and experimental spectroscopy will provide critical insights into its molecular structure, vibrational properties, and electronic behavior. This fundamental knowledge is invaluable for its potential applications in drug design and materials science, enabling a more rational approach to the development of novel chemical entities.

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-(trifluoromethyl)benzonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and a nitrile moiety on a benzene ring, provides multiple reactive sites for a diverse range of chemical transformations. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, combined with the synthetic utility of the aryl bromide, makes this compound a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity profile of this compound, including key reactions, experimental protocols, and spectroscopic data.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₃BrF₃N | [2] |

| Molecular Weight | 250.02 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 80-85 °C | [1] |

| Boiling Point | 254.9 ± 40.0 °C at 760 mmHg | [3] |

| CAS Number | 914637-07-3 | [2] |

Spectroscopic analysis is essential for the characterization of this compound and its reaction products. The following tables summarize its key spectroscopic data.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 | d | 7.9 | Ar-H |

| 7.86 | d | 8.0 | Ar-H |

| 7.57 | t | 7.9 | Ar-H |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 136.1 | Ar-C |

| 134.9 | Ar-C |

| 130.4 (q, J = 33.7 Hz) | C-CF₃ |

| 129.8 | Ar-C |

| 122.9 (q, J = 273.5 Hz) | CF₃ |

| 118.9 (q, J = 5.6 Hz) | Ar-C |

| 115.8 | CN |

| 112.5 | Ar-C |

Mass Spectrometry Data

| m/z | Interpretation |

| 249, 251 | [M]⁺, isotopic pattern for Br |

| 170 | [M-Br]⁺ |

| 143 | [M-Br-HCN]⁺ |

Reactivity Profile

The reactivity of this compound is dominated by the three functional groups present on the aromatic ring: the bromo group, the trifluoromethyl group, and the nitrile group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reactants: this compound (1.0 eq.), Phenylboronic acid (1.2 eq.), Palladium(II) acetate (0.02 eq.), Triphenylphosphine (0.08 eq.), and Potassium carbonate (2.0 eq.).

-

Solvent: A mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).

-

Procedure: To a flask containing a solution of this compound and phenylboronic acid in the solvent mixture, the palladium catalyst, ligand, and base are added. The mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction is worked up by extraction and purified by column chromatography to yield 2-phenyl-3-(trifluoromethyl)benzonitrile.

Quantitative Data for a Representative Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 16 | ~80-90 |

Note: Yields are typical and can vary based on specific reaction conditions and scale.

Suzuki-Miyaura Coupling Catalytic Cycle

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5] This reaction allows for the introduction of primary and secondary amines at the 2-position of the benzonitrile ring.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Reactants: this compound (1.0 eq.), Morpholine (1.2 eq.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, SPhos) (0.02-0.1 eq.), and a strong base such as Sodium tert-butoxide (NaOtBu) (1.4 eq.).

-

Solvent: Anhydrous toluene or dioxane.

-

Procedure: In an inert atmosphere glovebox or using Schlenk techniques, the palladium precursor, ligand, base, and this compound are combined in the solvent. Morpholine is then added, and the reaction mixture is heated (typically 80-110 °C) until completion. The product, 2-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, is isolated after aqueous workup and purification.

Quantitative Data for a Representative Buchwald-Hartwig Amination

| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | ~70-90 |

| Piperidine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | ~65-85 |

Note: Yields are typical and can vary based on specific reaction conditions and scale.

Buchwald-Hartwig Amination Catalytic Cycle

Nucleophilic Aromatic Substitution (SₙAr)

Due to the presence of the strongly electron-withdrawing trifluoromethyl and nitrile groups, the aromatic ring of this compound is activated towards nucleophilic aromatic substitution.[6][7] While the bromo group can be displaced, its reactivity in SₙAr reactions is generally lower than that of a fluoro or chloro substituent. These reactions typically require strong nucleophiles and often elevated temperatures.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

-

Reactants: this compound (1.0 eq.) and Sodium methoxide (1.5-2.0 eq.).

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Procedure: A solution of this compound in the aprotic polar solvent is treated with sodium methoxide. The reaction mixture is heated (e.g., 100-150 °C) and monitored for the formation of 2-methoxy-3-(trifluoromethyl)benzonitrile. After completion, the reaction is quenched with water and the product is extracted and purified.

Quantitative Data for a Representative SₙAr Reaction

| Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| Sodium Methoxide | DMF | 120 | 24 | 2-Methoxy-3-(trifluoromethyl)benzonitrile | Moderate |

| Sodium Ethoxide | DMSO | 130 | 24 | 2-Ethoxy-3-(trifluoromethyl)benzonitrile | Moderate |

Note: Yields for SₙAr reactions with aryl bromides can be variable and are often lower than for the corresponding aryl fluorides or chlorides.

General Mechanism for Nucleophilic Aromatic Substitution

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, providing a route to valuable benzylamine derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[8]

Experimental Protocol: Reduction to 2-Bromo-3-(trifluoromethyl)benzylamine

-

Reactants: this compound (1.0 eq.) and Lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq.).

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure: A solution of this compound in the anhydrous solvent is added dropwise to a suspension of LiAlH₄ at 0 °C under an inert atmosphere. After the addition, the reaction is allowed to warm to room temperature and may require heating to reflux to ensure complete conversion. The reaction is then carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered, and the product is extracted from the filtrate and purified.

Quantitative Data for a Representative Nitrile Reduction

| Reducing Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| LiAlH₄ | THF | Reflux | 6-12 | 2-Bromo-3-(trifluoromethyl)benzylamine | ~70-85 |

| BH₃·THF | THF | Reflux | 8-16 | 2-Bromo-3-(trifluoromethyl)benzylamine | ~60-75 |

Note: Careful quenching of LiAlH₄ is crucial for safety.

Workflow for the Reduction of the Nitrile Group

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction provides a synthetic route to 2-bromo-3-(trifluoromethyl)benzoic acid, another important building block.

Experimental Protocol: Hydrolysis to 2-Bromo-3-(trifluoromethyl)benzoic Acid

-

Acidic Hydrolysis:

-

Reagents: this compound and concentrated sulfuric acid or hydrochloric acid.

-

Procedure: The nitrile is heated in the concentrated acid solution for several hours. After cooling, the reaction mixture is poured onto ice, and the precipitated carboxylic acid is collected by filtration, washed with water, and dried.

-

-

Basic Hydrolysis:

-

Reagents: this compound and an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.

-

Procedure: The nitrile is refluxed in the basic solution. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid, which is then isolated by filtration.

-

Quantitative Data for a Representative Nitrile Hydrolysis

| Conditions | Reagents | Temp (°C) | Time (h) | Product | Yield (%) |

| Acidic | conc. H₂SO₄ | 120-150 | 6-12 | 2-Bromo-3-(trifluoromethyl)benzoic acid | ~80-90 |

| Basic | aq. NaOH | Reflux | 8-16 | 2-Bromo-3-(trifluoromethyl)benzoic acid | ~85-95 |

Note: The choice of acidic or basic conditions may depend on the compatibility of other functional groups in the molecule.

General Scheme for Nitrile Hydrolysis

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its reactivity is characterized by the facile transformation of the bromo group via palladium-catalyzed cross-coupling reactions, the susceptibility of the aromatic ring to nucleophilic substitution under certain conditions, and the versatile chemistry of the nitrile group, which can be reduced to an amine or hydrolyzed to a carboxylic acid. This diverse reactivity profile makes it an important intermediate for the synthesis of a wide range of target molecules in the pharmaceutical, agrochemical, and materials science industries. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and scientists working with this compound.

References

- 1. rsc.org [rsc.org]

- 2. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. learninglink.oup.com [learninglink.oup.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-Bromo-3-(trifluoromethyl)benzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-3-(trifluoromethyl)benzonitrile, a valuable intermediate in the development of agrochemicals and materials science. The described synthetic pathway involves a two-step process commencing with the bromination of 3-(trifluoromethyl)aniline, followed by a Sandmeyer reaction to introduce the nitrile functionality.

Data Presentation

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |